N-(2-oxotetrahydrothiophen-3-yl)benzamide

Catalog No.
S1752932
CAS No.
39837-09-7
M.F
C11H11NO2S
M. Wt
221.28g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-oxotetrahydrothiophen-3-yl)benzamide

CAS Number

39837-09-7

Product Name

N-(2-oxotetrahydrothiophen-3-yl)benzamide

IUPAC Name

N-(2-oxothiolan-3-yl)benzamide

Molecular Formula

C11H11NO2S

Molecular Weight

221.28g/mol

InChI

InChI=1S/C11H11NO2S/c13-10(8-4-2-1-3-5-8)12-9-6-7-15-11(9)14/h1-5,9H,6-7H2,(H,12,13)

InChI Key

GHUVBMYECVDQDY-UHFFFAOYSA-N

SMILES

C1CSC(=O)C1NC(=O)C2=CC=CC=C2

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC=CC=C2

Catalytic Selective Oxidation of Alcohols to Aldehydes and Ketones

Scientific Field: This application falls under the field of Chemistry, specifically Catalysis and Nanotechnology .

Summary of the Application: N-(2-Oxotetrahydrothiophen-3-yl)acrylamide is used in the synthesis of polymer-functionalized magnetic silica nanocomposites. These nanocomposites are then used as a catalyst for the selective oxidation of alcohols to aldehydes and ketones .

Methods of Application: The compound is polymerized on the surface of amine functionalized magnetic silica nanocomposites via an ultrasound-assisted method. Then, MnO2 nanoparticles are formed on the surface of the polymer functionalized magnetic nanocomposites .

Results or Outcomes: The resulting magnetically recoverable MnO2 catalyst exhibits high catalytic activity in the selective aerobic oxidation of alcohols to aldehydes and ketones in a mixture of DMSO and water in 30 minutes. The catalyst can be separated from the reaction mixture by applying a permanent magnet externally and can be reused several times without a significant loss of activity .

N-(2-oxotetrahydrothiophen-3-yl)benzamide is a chemical compound characterized by its distinctive molecular structure, which includes a tetrahydrothiophene ring and a benzamide moiety. The molecular formula of this compound is C11H11NO2SC_{11}H_{11}NO_2S, and it has a molecular weight of approximately 221.28 g/mol . The presence of the oxo group and the tetrahydrothiophene ring contributes to its unique chemical properties, making it a subject of interest in various fields of research.

, including:

  • Oxidation: This compound can undergo oxidation reactions due to the presence of the oxo group, which may lead to the formation of different derivatives or related compounds.
  • Nucleophilic Substitution: The benzamide portion can engage in nucleophilic substitution reactions, allowing for modifications at the aromatic ring.
  • Condensation Reactions: It can also participate in condensation reactions with other compounds, potentially leading to more complex structures.

These reactions are significant for synthetic organic chemistry, particularly in creating derivatives with altered biological or chemical properties .

Several methods have been reported for synthesizing N-(2-oxotetrahydrothiophen-3-yl)benzamide:

  • Starting Materials: The synthesis typically begins with a suitable tetrahydrothiophene derivative and an appropriate benzoyl chloride.
  • Reaction Conditions: A common approach involves the reaction of the tetrahydrothiophene compound with benzoyl chloride in the presence of a base (e.g., sodium hydroxide) in a solvent mixture such as dichloromethane or acetonitrile.
  • Purification: After the reaction completion, the product is usually purified through extraction methods and recrystallization techniques to obtain pure N-(2-oxotetrahydrothiophen-3-yl)benzamide .

N-(2-oxotetrahydrothiophen-3-yl)benzamide has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound in drug discovery, particularly for developing new therapeutic agents.
  • Organic Synthesis: It can be used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its properties might be exploited in creating novel materials with specific functionalities.

Several compounds share structural similarities with N-(2-oxotetrahydrothiophen-3-yl)benzamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(4-hydroxy-3-isobutyl-2-oxotetrahydrothiophen-3-yl)benzamideC15H19NO3SContains an isobutyl group that may enhance solubility.
N-(2-thioxotetrahydrothiophen-3-yl)benzamideC11H11NOSFeatures a thioether instead of an oxo group.
BenzamideC7H7NOSimplest form without the tetrahydrothiophene moiety.

Uniqueness

N-(2-oxotetrahydrothiophen-3-yl)benzamide stands out due to its combination of both an oxo group and a tetrahydrothiophene ring, which may impart unique reactivity and biological activity compared to simpler benzamides or related compounds. Its specific interactions and potential applications in medicinal chemistry highlight its significance in ongoing research efforts.

XLogP3

1.3

Dates

Modify: 2023-08-15

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